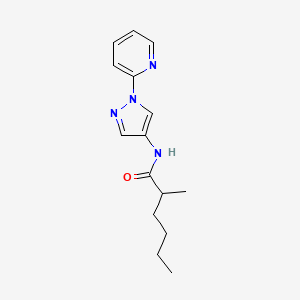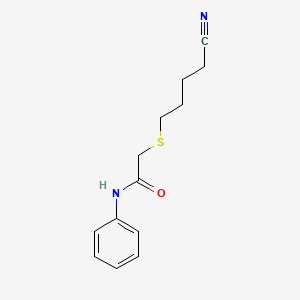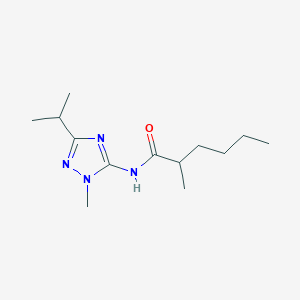![molecular formula C18H29N3O3 B6708351 1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708351.png)
1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[45]decan-4-yl)urea is a complex organic compound featuring a unique structure that combines a pyrrolidinone ring, a spirocyclic system, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a spirocyclic precursor. Key steps may include:
-
Formation of the Pyrrolidinone Ring:
- Starting from a suitable cyclopropyl ketone, the pyrrolidinone ring can be synthesized through a series of condensation and cyclization reactions.
- Reaction conditions often involve the use of strong bases and controlled temperatures to ensure the formation of the desired ring structure.
-
Spirocyclic System Formation:
- The spirocyclic system can be introduced via a Prins/pinacol cascade reaction, which involves the use of aldehydes and cyclobutanol derivatives .
- Lewis acid catalysts are commonly employed to facilitate this transformation, ensuring high yields and selectivity.
-
Coupling and Urea Formation:
- The final step involves coupling the pyrrolidinone and spirocyclic intermediates, followed by the introduction of the urea moiety through a reaction with isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism by which 1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathway Modulation: It may influence biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
1-[1-(Cyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea: Lacks the methyl group on the cyclopropyl ring.
1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness: 1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the spirocyclic system and the urea moiety contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-12-9-14(12)21-11-13(10-16(21)22)19-17(23)20-15-3-2-4-18(15)5-7-24-8-6-18/h12-15H,2-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZTVLJUCCOAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CC(CC2=O)NC(=O)NC3CCCC34CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)
![1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea](/img/structure/B6708307.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]urea](/img/structure/B6708319.png)

![methyl (3S,4S)-1-[(4,5-dimethyl-1,3-thiazol-2-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6708325.png)
![1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[1-(2-fluoro-6-methoxyphenyl)ethyl]urea](/img/structure/B6708331.png)
![1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea](/img/structure/B6708337.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea](/img/structure/B6708344.png)
![1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6708366.png)
![methyl (3S,4S)-3,4-dimethyl-1-[[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708372.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708376.png)
